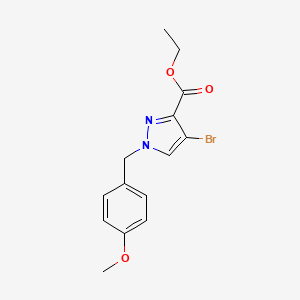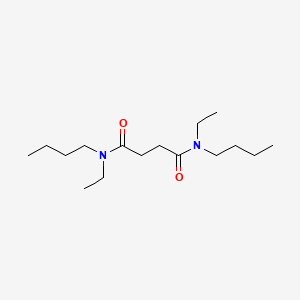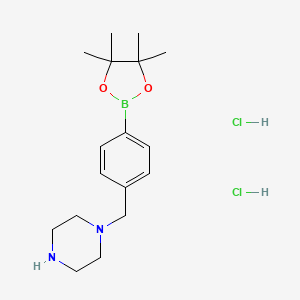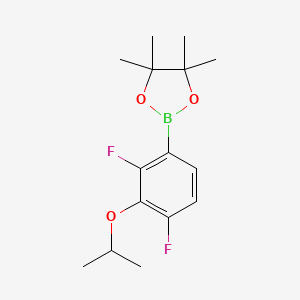
4-(4-Fluorophenyl)quinoline
説明
4-(4-Fluorophenyl)quinoline is a useful research compound. Its molecular formula is C15H10FN and its molecular weight is 223.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluorophenyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescence and Biochemical Applications
- Quinoline derivatives like 4-(4-Fluorophenyl)quinoline are known for their efficient fluorescence properties. These compounds are widely used in biochemistry and medicine for studying various biological systems, including DNA fluorophores (Aleksanyan & Hambardzumyan, 2013).
Synthesis of Novel Compounds and Amylolytic Agents
- Novel fluorine-bearing quinoline derivatives have been synthesized, showing significant activity against Aspergillus fungi as amylolytic agents. This highlights the potential of 4-(4-Fluorophenyl)quinoline in developing new compounds with specific biological activities (Makki, Bakhotmah, & Abdel-Rahman, 2012).
Anticancer Research
- Amino- and fluoro-substituted quinoline derivatives have shown potential as anticancer agents. These compounds exhibited significant activity against various carcinoma cell lines, suggesting their role in future cancer therapy developments (Bhatt, Agrawal, & Patel, 2015).
HMG-CoA Reductase Inhibition
- Quinoline-based derivatives, including those with a 4-fluorophenyl group, have been explored for their ability to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. These studies contribute to the development of new cholesterol-lowering drugs (Suzuki et al., 2001).
GPCR Ligand Evaluation and Anticancer Properties
- Novel 4-(4-fluorophenyl)quinolines have been evaluated as GPCR ligands, showing potential in cancer treatment due to their PI3Kinase inhibition properties. This research highlights their role in developing new anticancer drugs with thrombolytic effects (Thangarasu, Selvi, & Manikandan, 2018).
Photophysical Properties for Potential Fluorescent Probes
- Research on the photophysical behaviors of certain quinoline derivatives has revealed their potential as fluorescent probes. These compounds exhibit unique emissions and large Stokes shifts, making them suitable for various biomedical applications (Padalkar & Sekar, 2014).
Antidiabetic Activity
- Quinoline-fluoroproline amide hybrids have been studied for their antidiabetic activity, with some compounds showing promising results in inhibiting α-amylase. This research contributes to developing new antidiabetic medications (Ganesan et al., 2020).
Electronic Structures and Photophysical Properties
- Studies on 4-fluorophenyl substituted quinoline derivatives have explored their electronic structures and photophysical properties, contributing to the understanding of their fluorescence emissions. This research aids in developing new materials with enhanced photophysical properties (Suliman, Al-Nafai, & Al-Busafi, 2014).
Peripheral Benzodiazepine Receptors Visualization
- Quinoline-2-carboxamide derivatives, including those with fluorophenyl groups, have been investigated as radioligands for visualizing peripheral benzodiazepine receptors using positron emission tomography (PET), contributing to the diagnostic imaging field (Matarrese et al., 2001).
Cholesterol Biosynthesis Inhibition
- Studies on substituted quinoline mevalonolactones, including those with a 4-(4-fluorophenyl) group, have shown their potential in inhibiting HMG-CoA reductase both in vitro and in vivo. This contributes to the development of new drugs for cholesterol management (Sliskovic et al., 1991).
DNA and BSA Binding
- Azoimine quinoline derivatives, including those with a 4-fluorophenyl group, have been studied for their DNA and BSA binding properties. This research contributes to the understanding of how these compounds interact with biological molecules, which is crucial in drug development (Douadi et al., 2020).
特性
IUPAC Name |
4-(4-fluorophenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN/c16-12-7-5-11(6-8-12)13-9-10-17-15-4-2-1-3-14(13)15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOXKPBLTFXOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Oxa-7-azaspiro[4.4]nonane hemioxalate](/img/structure/B8240777.png)
![2-Amino-7-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8240783.png)

![(2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)tetrahydro-2H-pyran-2,4,5-triol](/img/structure/B8240806.png)

